molecular formula C9H13NOS B8776120 4-Ethoxy-2-(methylsulfanyl)aniline CAS No. 647843-13-8

4-Ethoxy-2-(methylsulfanyl)aniline

Cat. No.: B8776120
CAS No.: 647843-13-8
M. Wt: 183.27 g/mol
InChI Key: ZUYFLCUMHSSDPL-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(methylsulfanyl)aniline is a substituted aniline derivative featuring an ethoxy (-OCH₂CH₃) group at the para position (C4) and a methylsulfanyl (-SCH₃) group at the ortho position (C2). These substituents confer distinct electronic and steric properties, influencing its reactivity and applications. For instance, it is implicated in forming glutathione (GSH) S-conjugates during interactions with nitrosoarenes, as seen in the synthesis of 4-ethoxy-2-(glutathione-S-yl)-aniline (a metabolite detected via HPLC and characterized by mass spectrometry) . Such conjugates are critical in detoxification pathways and redox biology .

Properties

CAS No.

647843-13-8

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-ethoxy-2-methylsulfanylaniline

InChI

InChI=1S/C9H13NOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3,10H2,1-2H3

InChI Key

ZUYFLCUMHSSDPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison:

3-Chloro-2-(methylsulfanyl)aniline Substituents: Chloro (-Cl) at C3, methylsulfanyl (-SCH₃) at C2. This compound is commercially available (>99% purity) and used in dye intermediates . Reactivity: Likely less nucleophilic than 4-ethoxy-2-(methylsulfanyl)aniline due to the Cl group.

5-(Ethylsulfonyl)-2-methoxyaniline

  • Substituents : Methoxy (-OCH₃) at C2, ethylsulfonyl (-SO₂CH₂CH₃) at C5.
  • Properties : The sulfonyl group is strongly electron-withdrawing, reducing aromatic amine basicity. Synthesized in 59% yield via a four-step process involving nitration and hydrogenation .
  • Applications : Pharmacophoric fragment in VEGFR2 inhibitors.

4-Ethoxy-2-(trifluoromethyl)aniline Hydrochloride

  • Substituents : Ethoxy (-OCH₂CH₃) at C4, trifluoromethyl (-CF₃) at C2.
  • Properties : The -CF₃ group is highly electron-withdrawing, contrasting with the electron-donating -SCH₃ in the target compound. This reduces nucleophilicity and alters solubility .

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline Substituents: Methoxy and methyl groups on a pyridine ring linked via a sulfanyl bridge. Properties: Molecular formula C₁₅H₁₈N₂OS (MW 274.38).

Structural and Electronic Comparisons

Compound Substituents (Position) Molecular Formula Molecular Weight Key Reactivity/Applications
This compound -OCH₂CH₃ (C4), -SCH₃ (C2) C₉H₁₃NO₃S 215.27 (calc.) Forms glutathione conjugates; redox-active
3-Chloro-2-(methylsulfanyl)aniline -Cl (C3), -SCH₃ (C2) C₇H₈ClNS 173.66 High-purity intermediate; low nucleophilicity
5-(Ethylsulfonyl)-2-methoxyaniline -OCH₃ (C2), -SO₂CH₂CH₃ (C5) C₉H₁₃NO₃S 229.27 VEGFR2 fragment; synthetic yield 59%
4-Ethoxy-2-(trifluoromethyl)aniline HCl -OCH₂CH₃ (C4), -CF₃ (C2) C₉H₁₁ClF₃NO 257.64 Reduced basicity; altered solubility

Reactivity in Thiol-Mediated Pathways

The target compound’s methylsulfanyl group facilitates thiolytic reactions, as demonstrated in its glutathione conjugate formation . In contrast:

  • 3-Chloro-2-(methylsulfanyl)aniline : The Cl group may hinder thiol adduct formation due to steric and electronic effects.
  • 5-(Ethylsulfonyl)-2-methoxyaniline : The sulfonyl group directs reactivity toward nucleophilic aromatic substitution rather than thiol conjugation.

Substituent electronic effects (e.g., Hammett correlations) explain these differences. Electron-donating groups (e.g., -OCH₃, -SCH₃) enhance aromatic amine nucleophilicity, favoring S-conjugate formation, while electron-withdrawing groups (e.g., -CF₃, -SO₂R) suppress such reactivity .

Spectroscopic and Physical Properties

  • NMR Trends : Methylsulfanyl groups typically show upfield shifts in ¹H NMR (δ ~2.1–2.5 ppm for -SCH₃). Trifluoromethyl groups exhibit distinct ¹⁹F NMR signals (δ ~-60 to -70 ppm) .
  • Melting Points : Polar substituents (e.g., -SO₂R) increase melting points, while bulky groups (e.g., -CF₃) may reduce crystallinity.

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